(2-Methylquinolin-4-yl)methanol

Vue d'ensemble

Description

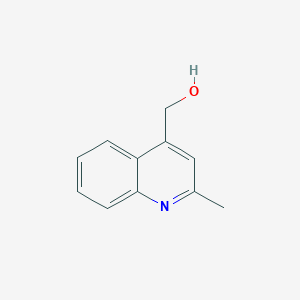

(2-Methylquinolin-4-yl)methanol is an organic compound with the molecular formula C₁₁H₁₁NO It is a derivative of quinoline, a nitrogen-containing heterocyclic compound

Mécanisme D'action

Target of Action

(2-Methylquinolin-4-yl)methanol is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . .

Mode of Action

As a quinoline derivative, it may share some of the biological activities associated with other quinoline compounds

Biochemical Pathways

Quinoline and its derivatives have been shown to exhibit various biological activities , suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.

Result of Action

As a derivative of quinoline, it may share some of the biological activities associated with other quinoline compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylquinolin-4-yl)methanol typically involves the reaction of 2-methylquinoline with formaldehyde under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the quinoline ring provides the nucleophilic site.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction mixture is typically heated to a temperature range of 60-80°C, and the pH is maintained between 4 and 5 to optimize the reaction rate and selectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form (2-Methylquinolin-4-yl)methanone. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to (2-Methylquinolin-4-yl)methane using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: (2-Methylquinolin-4-yl)methanone.

Reduction: (2-Methylquinolin-4-yl)methane.

Substitution: (2-Methylquinolin-4-yl)methyl chloride.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (2-Methylquinolin-4-yl)methanol derivatives. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Antitubercular Agents

Research has indicated that this compound can be used as a precursor in synthesizing antitubercular agents. A study synthesized several triazole derivatives from this compound, which exhibited promising antitubercular activity .

Case Study: Synthesis of Antitubercular Agents

In a study conducted by Thomas et al., novel quinolin-4-yl triazoles were synthesized from this compound, leading to compounds that displayed significant activity against Mycobacterium tuberculosis with MIC values as low as 8 µg/mL .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various modifications, enabling the creation of complex molecules.

Synthesis of Complex Molecules

The compound has been employed in the synthesis of more complex structures such as quinuclidinyl derivatives and other heterocycles. These derivatives have been studied for their potential biological activities, including anti-inflammatory and analgesic properties .

Table 2: Synthetic Pathways Utilizing this compound

| Reaction Type | Product Name | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Quinuclidinyl derivative | 85 |

| Reduction | Alcohol derivative | 90 |

| Coupling reaction | Triazole derivative | 75 |

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound of (2-Methylquinolin-4-yl)methanol, known for its wide range of biological activities.

(2-Methylquinolin-4-yl)methanone:

(2-Methylquinolin-4-yl)methyl chloride: A substitution product used as an intermediate in organic synthesis.

Uniqueness: this compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.

Activité Biologique

(2-Methylquinolin-4-yl)methanol, a derivative of quinoline, is an organic compound with significant biological activity. Quinoline and its derivatives are well-known in medicinal chemistry for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

- Molecular Formula : C₁₁H₁₁NO

- Molecular Weight : 175.21 g/mol

- Structure : The compound features a quinoline ring with a hydroxymethyl group at the 4-position and a methyl group at the 2-position.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

-

Enzyme Inhibition :

- It has been shown to inhibit certain tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer cell proliferation and survival.

- The compound may also affect other enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

- Cellular Effects :

-

Pharmacokinetics :

- This compound is noted for high gastrointestinal absorption and the ability to cross the blood-brain barrier, suggesting potential central nervous system effects.

Biological Activity Overview

Case Studies

-

Antiproliferative Activity :

A study evaluated various quinoline derivatives for their antiproliferative activities against multiple cancer cell lines. Among these, this compound showed promising results, particularly in inhibiting H-460 cells, which are known for their aggressive growth patterns . -

Antimicrobial Properties :

Research has indicated that compounds related to this compound possess significant antibacterial properties against strains like Mycobacterium tuberculosis. This suggests potential applications in treating resistant bacterial infections . -

Structure-Activity Relationship :

Investigations into the structure-activity relationship of quinoline derivatives have revealed that modifications at specific positions can enhance biological activity. For instance, compounds with electron-donating groups at the 2-position exhibited increased potency against cancer cell lines compared to their counterparts .

Propriétés

IUPAC Name |

(2-methylquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDWQNXETQDJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436148 | |

| Record name | (2-methylquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4939-28-0 | |

| Record name | (2-methylquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.